4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bromobenzoyl, hydroxyethyl, and nitrophenyl groups
Preparation Methods
The synthesis of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromobenzoyl Group: This step may involve a Friedel-Crafts acylation reaction using bromobenzoyl chloride and a suitable catalyst.
Addition of the Hydroxyethyl Group: This can be done through a nucleophilic substitution reaction.
Incorporation of the Nitrophenyl Group: This step may involve a nitration reaction using nitric acid and sulfuric acid as reagents.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The bromobenzoyl and nitrophenyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds to 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include:
4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has a methoxy group instead of a nitro group.
4-(4-CHLOROBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has a chlorine atom instead of a bromine atom.
4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-AMINOPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: This compound has an amino group instead of a nitro group.
The uniqueness of 4-(4-BROMOBENZOYL)-3-HYDROXY-1-(2-HYDROXYETHYL)-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15BrN2O6 |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrN2O6/c20-13-5-1-12(2-6-13)17(24)15-16(21(9-10-23)19(26)18(15)25)11-3-7-14(8-4-11)22(27)28/h1-8,16,23-24H,9-10H2/b17-15- |
InChI Key |
LHSQAEPYOGJIOF-ICFOKQHNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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